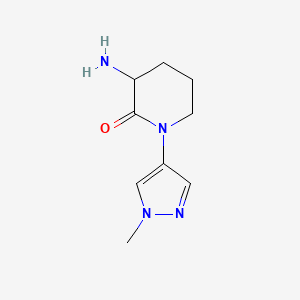

3-amino-1-(1-metil-1H-pirazol-4-il)piperidin-2-ona

Descripción general

Descripción

“3-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one” is a compound with the CAS Number: 1306602-94-7 . It has a molecular weight of 194.24 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

While specific synthesis methods for “3-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one” were not found, similar compounds have been synthesized using various methods. For instance, catalytic protodeboronation of pinacol boronic esters has been reported .

Molecular Structure Analysis

The IUPAC name for this compound is 3-amino-1-(1-methyl-1H-pyrazol-4-yl)-2-piperidinone . The InChI code is 1S/C9H14N4O/c1-12-6-7(5-11-12)13-4-2-3-8(10)9(13)14/h5-6,8H,2-4,10H2,1H3 .

Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 194.24 .

Aplicaciones Científicas De Investigación

He encontrado información sobre compuestos con grupos pirazol, que están relacionados con el compuesto que le interesa. Sin embargo, no hay información directa disponible sobre “3-amino-1-(1-metil-1H-pirazol-4-il)piperidin-2-ona”. A continuación, se presentan algunas aplicaciones potenciales inferidas de compuestos relacionados:

Actividades antileishmaniales y antimaláricas

Los compuestos que contienen grupos pirazol se han destacado por sus actividades antileishmaniales y antimaláricas. Un estudio destacó un compuesto con un grupo pirazol que mostró una potente actividad in vitro contra las formas promastigotas debido a un patrón de ajuste deseable en el sitio activo del objetivo .

Síntesis orgánica y productos farmacéuticos

Los derivados del pirazol son materias primas e intermediarios importantes en la síntesis orgánica, los productos farmacéuticos, los agroquímicos y la producción de colorantes. Juegan un papel crucial en el desarrollo de varios agentes terapéuticos .

Fungicidas

Los compuestos de pirimidina, que pueden estar relacionados estructuralmente con los pirazoles, se han utilizado para controlar enfermedades fúngicas de las plantas, lo que indica que los derivados del pirazol también podrían tener aplicaciones potenciales como fungicidas .

Inhibidores para las neoplasias impulsadas por células B

Algunos amino-pirazoles actúan como inhibidores reversibles de la Bruton Kinasa (BTK), un objetivo terapéutico para las neoplasias impulsadas por células B. Esto sugiere que los derivados del pirazol podrían explorarse por su potencial en el tratamiento de tales condiciones .

Safety and Hazards

The compound has been classified with the hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been found to target enzymes like nicotinamide phosphoribosyltransferase (nampt) and kinases like p70s6kβ .

Mode of Action

It’s known that similar compounds interact with their targets through hydrogen bonding and other intermolecular forces .

Biochemical Pathways

Compounds with similar structures have been found to influence the nad+ salvage pathway .

Result of Action

Similar compounds have shown potent activity against their targets, leading to changes at the molecular and cellular levels .

Action Environment

Factors such as ph, temperature, and presence of other molecules can potentially affect the action of similar compounds .

Propiedades

IUPAC Name |

3-amino-1-(1-methylpyrazol-4-yl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-12-6-7(5-11-12)13-4-2-3-8(10)9(13)14/h5-6,8H,2-4,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVAKYVNJQPQSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)N2CCCC(C2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1306602-94-7 | |

| Record name | 3-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

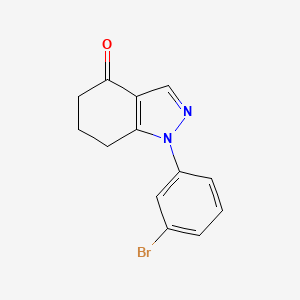

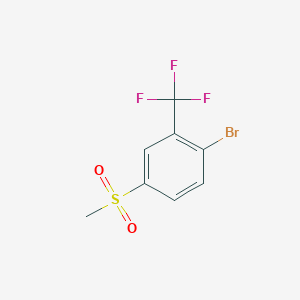

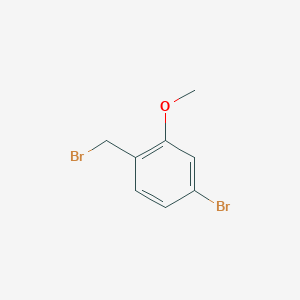

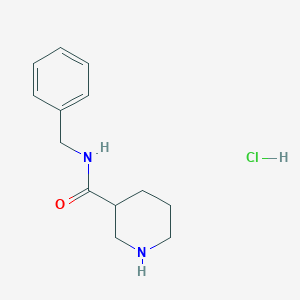

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1525341.png)

![5-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525342.png)

![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1525357.png)

![7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525362.png)